molecular formula C21H21F3N2O4 B15165283 N-Acetyl-L-phenylalanyl-3-(trifluoromethyl)-L-phenylalanine CAS No. 192448-05-8

N-Acetyl-L-phenylalanyl-3-(trifluoromethyl)-L-phenylalanine

Cat. No.: B15165283
CAS No.: 192448-05-8
M. Wt: 422.4 g/mol
InChI Key: FMEOLSRCAASXQL-ROUUACIJSA-N
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Description

N-Acetyl-L-phenylalanyl-3-(trifluoromethyl)-L-phenylalanine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the L-phenylalanyl residue and a trifluoromethyl group attached to the phenylalanine residue. The unique structural features of this compound make it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-phenylalanyl-3-(trifluoromethyl)-L-phenylalanine typically involves the following steps:

    Protection of Amino Groups: The amino groups of L-phenylalanine are protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).

    Acetylation: The protected L-phenylalanine is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide (CF3I) under conditions that facilitate the substitution reaction.

    Deprotection: The protecting groups are removed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-phenylalanyl-3-(trifluoromethyl)-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can be substituted with other functional groups using suitable reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Trifluoromethyl iodide (CF3I) in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

N-Acetyl-L-phenylalanyl-3-(trifluoromethyl)-L-phenylalanine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in protein engineering and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Acetyl-L-phenylalanyl-3-(trifluoromethyl)-L-phenylalanine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine
  • N-Acetyl-L-phenylalanyl-4-chloro-L-phenylalanine
  • N-Acetyl-L-phenylalanyl-3-methyl-L-phenylalanine

Uniqueness

N-Acetyl-L-phenylalanyl-3-(trifluoromethyl)-L-phenylalanine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various research applications, particularly in the development of pharmaceuticals and advanced materials.

Properties

CAS No.

192448-05-8

Molecular Formula

C21H21F3N2O4

Molecular Weight

422.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C21H21F3N2O4/c1-13(27)25-17(11-14-6-3-2-4-7-14)19(28)26-18(20(29)30)12-15-8-5-9-16(10-15)21(22,23)24/h2-10,17-18H,11-12H2,1H3,(H,25,27)(H,26,28)(H,29,30)/t17-,18-/m0/s1

InChI Key

FMEOLSRCAASXQL-ROUUACIJSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC(=CC=C2)C(F)(F)F)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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